A Technical Guide to the Mechanism of Action of Angiotensin I, val(5)-
A Technical Guide to the Mechanism of Action of Angiotensin I, val(5)-
This guide provides a detailed examination of the molecular mechanisms underpinning the biological activity of Angiotensin I, val(5)-. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of pathways to offer a causal analysis of experimental design and interpretation, grounded in the established principles of the Renin-Angiotensin System (RAS).
Section 1: The Renin-Angiotensin System (RAS) and the Place of Angiotensin I, val(5)-
The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical pathway is initiated when renin, an enzyme released from the kidneys, cleaves angiotensinogen (produced by the liver) to form the decapeptide Angiotensin I.[1][3] This initial product is biologically inactive and serves as a precursor.
Angiotensin I, val(5)- is an analog of this precursor peptide. The designation "val(5)-" indicates that the amino acid at position 5 of the peptide chain is Valine, as opposed to Isoleucine which is common in humans and rats.[4][5] This substitution, characteristic of bovine Angiotensin I, is not merely a structural footnote; it can influence the peptide's subsequent biological activity and interactions, a crucial consideration in experimental pharmacology.[5][6] The system also features a counter-regulatory or "protective" axis, primarily involving Angiotensin-Converting Enzyme 2 (ACE2) and the Mas receptor, which balances the effects of the classical pathway.[7][8]
Section 2: The Canonical Pathway: Conversion to a Potent Vasopressor
The primary and most well-characterized mechanism of action for Angiotensin I, val(5)- follows the canonical RAS pathway, culminating in potent physiological effects. This involves enzymatic conversion, receptor binding, and intracellular signaling.
Enzymatic Conversion by Angiotensin-Converting Enzyme (ACE)
Angiotensin I, val(5)-, like its endogenous counterpart, is a substrate for Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[11] It cleaves the two C-terminal amino acids (His-Leu) from the decapeptide Angiotensin I, val(5)-, to produce the biologically active octapeptide, Angiotensin II, val(5)-.[12]
This conversion is the rate-limiting step for the peptide's activity and is the primary target for ACE inhibitor drugs, which block the formation of Angiotensin II and thereby lower blood pressure.[13]
Receptor Binding and Activation
The resulting octapeptide, Angiotensin II, val(5)-, exerts its effects by binding to specific cell surface receptors. The majority of the well-known physiological effects of Angiotensin II are mediated by the Angiotensin II Type 1 (AT1) receptor.[14] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, undergoes a conformational change to activate its associated heterotrimeric G protein, specifically Gq.
Downstream Signaling Cascade
Activation of the Gq protein initiates a well-defined intracellular signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme PLC.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The rise in both cytosolic Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response.
Physiological Consequences
This signaling cascade culminates in several key physiological outcomes:
-
Vasoconstriction: In vascular smooth muscle cells, the surge in intracellular Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, resulting in muscle contraction and a narrowing of blood vessels, which increases blood pressure.[12]
-
Aldosterone Secretion: In the adrenal cortex, AT1 receptor activation stimulates the synthesis and release of aldosterone. This hormone acts on the kidneys to increase the reabsorption of sodium and water, thereby increasing blood volume and pressure.[15]
-
Sympathetic Facilitation: Angiotensin II enhances the activity of the sympathetic nervous system by facilitating norepinephrine release from nerve terminals.[3]
Section 3: The Counter-Regulatory Axis: Alternative Metabolic Pathways
Modern understanding of the RAS acknowledges a protective, counter-regulatory axis that balances the classical pathway's pressor effects. While less studied for the val(5)- analog specifically, its components represent a plausible alternative fate for Angiotensin I, val(5)-.
The ACE2/Angiotensin-(1-7)/Mas Receptor Pathway
Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, functions differently. It is a carboxypeptidase that can cleave a single amino acid from Angiotensin I to form Angiotensin-(1-9), or more significantly, cleaves Angiotensin II to form the heptapeptide Angiotensin-(1-7).[8][16] Angiotensin-(1-7) can also be formed from Angiotensin I through other enzymatic pathways.[17]
This heptapeptide, Ang-(1-7), is the primary ligand for the Mas receptor, another GPCR.[18][19] The actions mediated by the Mas receptor generally oppose those of the AT1 receptor.[7]
Mas Receptor Signaling and Effects
Activation of the Mas receptor is associated with:
-
Vasodilation: Often mediated through the release of nitric oxide (NO) and prostaglandins.[17][18]
-
Anti-proliferative and Anti-fibrotic Effects: Counteracting the remodeling effects of Angiotensin II in tissues like the heart and kidneys.[8]
Further Metabolism
The metabolic cascade can continue. Ang-(1-7) itself can be cleaved by ACE into the pentapeptide Angiotensin-(1-5), which has also been shown to be an active mediator that can stimulate the Mas receptor.[20][21] This highlights the complexity of the system, where the same enzyme (ACE) can both generate the primary pressor agent (Ang II) and degrade the primary vasoprotective agents (Ang-(1-7)).
Section 4: Experimental Methodologies for Characterization
To rigorously investigate the mechanism of action of Angiotensin I, val(5)-, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for this analysis.
Protocol: In Vitro ACE Conversion Assay
This assay quantifies the efficiency of ACE in converting Angiotensin I, val(5)- to Angiotensin II, val(5)-. The rationale is to directly measure substrate disappearance and product appearance over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Angiotensin I, val(5)- in ultrapure water.
-
Reconstitute recombinant human ACE to a stock concentration of 1 unit/mL in assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 8.0).
-
Prepare a reaction termination solution (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 80 µL of assay buffer and 10 µL of the Angiotensin I, val(5)- stock solution. Pre-warm to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE enzyme solution. For a negative control, add 10 µL of assay buffer instead of the enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C. Collect aliquots (e.g., 20 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately terminate the reaction in each aliquot by mixing with an equal volume of the termination solution. This denatures the enzyme.
-
-
HPLC Analysis:
-
Analyze the terminated samples by reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the peptides.
-
Monitor the elution profile at 214 nm. Angiotensin I, val(5)- (substrate) will have a different retention time than Angiotensin II, val(5)- (product).
-
-
Data Analysis:
-
Generate standard curves for both peptides to quantify their concentrations.
-
Plot the concentration of the product formed over time to determine the initial reaction velocity.
-
Protocol: Radioligand Receptor Binding Assay
This assay determines the binding affinity of Angiotensin II, val(5)- for the AT1 receptor. It is a competitive assay where the unlabeled peptide competes with a radiolabeled ligand (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) for binding to receptors in a cell membrane preparation. The choice of a radiolabeled antagonist is critical as it prevents receptor internalization during the assay, ensuring measurement reflects true membrane binding.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human AT1 receptor (e.g., HEK293-AT1R).
-
Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL binding buffer, 25 µL radioligand (at a concentration near its Kd), and 25 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 25 µL of a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan), 25 µL radioligand, and 25 µL of membrane preparation. The excess unlabeled ligand prevents the radioligand from binding specifically to the receptor.
-
Competition: Add 25 µL of varying concentrations of unlabeled Angiotensin II, val(5)- (e.g., 10⁻¹¹ M to 10⁻⁵ M), 25 µL radioligand, and 25 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Angiotensin II, val(5)-.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol: Functional Cellular Assay (Calcium Mobilization)
This assay measures the functional consequence of AT1 receptor activation by Angiotensin II, val(5)-. The rationale is that AT1R activation leads to a quantifiable increase in intracellular calcium, which can be detected with a fluorescent indicator dye.
Methodology:
-
Cell Preparation:
-
Plate AT1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Remove growth media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.
-
Wash the cells gently with buffer to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Set the instrument to excite the dye at ~494 nm and measure emission at ~516 nm.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
-
Compound Addition and Reading:
-
Automatically inject varying concentrations of Angiotensin II, val(5)- into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis:
-
Quantify the response as the peak fluorescence intensity minus the baseline.
-
Plot the response against the log concentration of Angiotensin II, val(5)-.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum response (Emax).
-
Section 5: Summary of Pharmacological Parameters
The biological activity of angiotensin analogs can be compared by summarizing key quantitative data from the literature and from the experiments described above.
| Parameter | Peptide | Value | Significance | Reference |
| Pressor Activity | [Val⁵]Angiotensin I | 181% (vs. [Ile⁵]Angiotensin I) | Demonstrates higher pressor activity in rats when compared mole for mole to the native rat form. | [22] |
| Pressor Activity | [Val⁵]Angiotensin II | 85% (vs. [Ile⁵]Angiotensin II) | Shows slightly lower pressor activity in rats compared to the native rat form. | [22] |
| Pressor Activity | [Val⁵]Angiotensin II | ~50% (vs. [Ile⁵]Angiotensin II) | In humans, the valine analog has significantly weaker pressor effects than the native human (isoleucine) form. | [6] |
| Steroidogenic Activity | [Val⁵]Angiotensin II | ~48% (vs. [Ile⁵]Angiotensin II) | The ability to stimulate aldosterone is also significantly lower in humans compared to the native form. | [6] |
| Receptor Affinity (Ki) | Angiotensin II, val(5)- | To be determined | Quantifies the binding strength to the AT1 receptor. Lower Ki indicates higher affinity. | - |
| Functional Potency (EC₅₀) | Angiotensin II, val(5)- | To be determined | Measures the concentration required to elicit a half-maximal functional response (e.g., calcium release). | - |
Section 6: Conclusion and Future Directions
Angiotensin I, val(5)- functions primarily as a pro-hormone, requiring conversion by ACE to the active Angiotensin II, val(5)-. Its mechanism of action is dominated by the activation of the AT1 receptor and the subsequent Gq/PLC/Ca²⁺ signaling cascade, leading to potent vasoconstrictor and steroidogenic effects. However, the presence of a counter-regulatory ACE2/Mas receptor axis presents an alternative metabolic pathway that could modulate its overall physiological impact. The species-specific differences in activity between valine and isoleucine-containing analogs underscore the importance of selecting appropriate models and reagents in RAS research.
Future research should focus on a detailed characterization of the processing of Angiotensin I, val(5)- by the alternative pathway enzymes and the functional activity of its metabolites, such as Ang-(1-7), val(5)-, at the Mas receptor. A comprehensive understanding of the balance between these two opposing axes is critical for the development of novel therapeutics targeting the Renin-Angiotensin System.
References
- [Val5]-Angiotensin II, human - LKT Labs. [URL: https://www.lktlabs.com/products/val5-angiotensin-ii-human-63]
- (ASN1, VAL5) ANGIOTENSIN II | Drug Information, Uses, Side Effects, Chemistry - DrugBank Online. [URL: https://go.drugbank.com/drugs/DB13778]
- Angiotensin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Angiotensin]
- CAS 484-43-5: (val5)-angiotensin I | CymitQuimica. [URL: https://www.cymitquimica.com/cas/484-43-5]
- Angiotensin I [Val5,Asn9], bullfrog - Echelon Biosciences. [URL: https://www.echelon-inc.com/product/angiotensin-i-val5asn9-bullfrog/]
- Erdos, E. G. (1976). Conversion of angiotensin I to angiotensin II. The American Journal of Medicine, 60(6), 749–759. [URL: https://pubmed.ncbi.nlm.nih.gov/190881/]
- Al-Azzam, A., et al. (2021). Synthesis, Physicochemical Characterization, In Vitro 2D/3D Human Cell Culture, and In Vitro Aerosol Dispersion Performance of Advanced Spray Dried and Co-Spray Dried Angiotensin (1—7) Peptide and PNA5 with Trehalose as Microparticles/Nanoparticles for Targeted Respiratory Delivery as Dry Powder Inhalers. Pharmaceutics, 13(8), 1278. [URL: https://www.mdpi.com/1999-4923/13/8/1278]
- Hayashi, Y., et al. (1977). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I"). Journal of Medicinal Chemistry, 20(2), 315–316. [URL: https://pubmed.ncbi.nlm.nih.gov/836506/]
- Derkx, F. H., et al. (1998). Angiotensin I-to-II Conversion in the Human Renal Vascular Bed. Journal of Hypertension, 16(12), 1999-2008. [URL: https://pubmed.ncbi.nlm.nih.gov/9886897/]
- Speth, R. C., et al. (1981). Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats. Hypertension, 3(6 Pt 2), II-25–II-29. [URL: https://pubmed.ncbi.nlm.nih.gov/7033506/]
- Validating the Biological Activity of Angiotensin-(1-7) Antagonist A-779 - Benchchem. [URL: https://www.benchchem.com/blog/validating-biological-activity-angiotensin-1-7-antagonist-779]
- Renin-Angiotensin-Aldosterone System - CV Physiology. [URL: https://www.cvphysiology.com/Blood%20Pressure/BP015]
- [Val5]-Angiotensin II, human [58-49-1] - Aapptec Peptides. [URL: https://www.aapptec.com/P000904]
- Lee, J., et al. (2016). Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor. Peptides, 86, 33–41. [URL: https://pubmed.ncbi.nlm.nih.gov/27660028/]
- Steckelings, U. M., et al. (2021). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. Pharmacological Reviews, 73(4), 1463–1515. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8462828/]
- Renin–angiotensin system - Wikipedia. [URL: https://en.wikipedia.org/wiki/Renin%E2%80%93angiotensin_system]
- Costa, T. R. G., et al. (2021). Identification and Characterization of Alamandine-(1-5), a New Component of the Renin-Angiotensin System. Circulation Research, 128(3), e47–e64. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.120.317942]
- Santos, R. A., et al. (1998). Renal actions of angiotensin-(1-7). Brazilian Journal of Medical and Biological Research, 31(10), 1269–1275. [URL: https://www.scielo.br/j/bjmbr/a/sXkC5R88FpQ5dJqX8XbX35M/?lang=en]
- Renin-angiotensin-system (RAS)-acting agents - referral | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/medicines/human/referrals/renin-angiotensin-system-ras-acting-agents]
- Immonen, I., et al. (2012). The expression of Mas-receptor of the renin–angiotensin system in the human eye. Acta Ophthalmologica, 90(5), 455–461. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3469493/]
- Kono, T., et al. (1975). Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man. Endocrinologia Japonica, 22(3), 249–254. [URL: https://pubmed.ncbi.nlm.nih.gov/1105151/]
- [Val5, Asn9] - Angiotensin I, bullfrog - Aapptec Peptides. [URL: https://www.aapptec.com/P000905]
- Lee, J., et al. (2016). Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor. ResearchGate. [URL: https://www.researchgate.
- [Val5]-Angiotensin II active peptide - MyBioSource. [URL: https://www.mybiosource.com/active-peptide-val5-angiotensin-ii/405919]
- Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. [URL: https://www.cvpharmacology.
- Piatek, K., et al. (2021). A New Perspective on the Renin-Angiotensin System. International Journal of Molecular Sciences, 22(19), 10487. [URL: https://www.mdpi.com/1422-0067/22/19/10487]
- Awad, A., et al. (2023). Effects of Angiotensin 1-7 and Mas Receptor Agonist on Renal System in a Rat Model of Heart Failure. International Journal of Molecular Sciences, 24(14), 11488. [URL: https://www.mdpi.com/1422-0067/24/14/11488]
- [Val5] Angiotensin II, Human 5 mg | Buy Online | Thermo Scientific™. [URL: https://www.thermofisher.
- Renin-Angiotensin-Aldosterone System (RAAS) - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/body/24933-renin-angiotensin-aldosterone-system]
- Gava, E., et al. (2012). Angiotensin-(1-7) Induces Mas Receptor Internalization. PLoS ONE, 7(7), e41277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401217/]
- Angiotensin: What It Is, Causes & Function - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/articles/24435-angiotensin]
- Ortiz, A. P. S., et al. (2021). Angiotensin-Converting Enzyme 2 (ACE2) in the Context of Respiratory Diseases and Its Importance in Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Infection. Journal of Clinical Medicine, 10(19), 4471. [URL: https://www.mdpi.com/2077-0383/10/19/4471]
Sources
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. (ASN1, VAL5) ANGIOTENSIN II | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Rat (Ile5) but not bovine (Val5) angiotensin raises plasma norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CAS 484-43-5: (val5)-angiotensin I | CymitQuimica [cymitquimica.com]
- 10. Angiotensin I [Val5,Asn9], bullfrog - Echelon Biosciences [echelon-inc.com]
- 11. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 14. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. Synthesis, Physicochemical Characterization, In Vitro 2D/3D Human Cell Culture, and In Vitro Aerosol Dispersion Performance of Advanced Spray Dried and Co-Spray Dried Angiotensin (1—7) Peptide and PNA5 with Trehalose as Microparticles/Nanoparticles for Targeted Respiratory Delivery as Dry Powder Inhalers [mdpi.com]
- 19. The expression of Mas-receptor of the renin–angiotensin system in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I") - PubMed [pubmed.ncbi.nlm.nih.gov]
